molecular formula C18H21NO3 B15210931 Benzoic (2S)-4-(hex-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride

Benzoic (2S)-4-(hex-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride

Cat. No.: B15210931
M. Wt: 299.4 g/mol
InChI Key: NPXUTIKACPXNQV-WMCAAGNKSA-N
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Description

Benzoic (2S)-4-(hex-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

benzoyl (2S)-4-hex-1-ynylpyrrolidine-2-carboxylate

InChI

InChI=1S/C18H21NO3/c1-2-3-4-6-9-14-12-16(19-13-14)18(21)22-17(20)15-10-7-5-8-11-15/h5,7-8,10-11,14,16,19H,2-4,12-13H2,1H3/t14?,16-/m0/s1

InChI Key

NPXUTIKACPXNQV-WMCAAGNKSA-N

Isomeric SMILES

CCCCC#CC1C[C@H](NC1)C(=O)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCC#CC1CC(NC1)C(=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

Benzoic (2S)-4-(hex-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride, with CAS number 827028-11-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO3C_{18}H_{21}NO_3, with a molecular weight of approximately 301.37 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities, including interactions with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems and enzymatic pathways related to neurodegenerative diseases.

1. Antimicrobial Activity

Studies have indicated that pyrrolidine derivatives exhibit antimicrobial properties. This compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

2. Neuroprotective Effects

Research has demonstrated that compounds containing pyrrolidine structures can provide neuroprotective effects. They may inhibit beta-secretase (BACE) activity, which is crucial in the pathogenesis of Alzheimer’s disease by reducing amyloid-beta peptide production .

3. Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Pyrrolidine derivatives have been linked to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

StudyFindings
Neurodegenerative Disease Model Compounds similar to Benzoic (2S)-4-(hex-1-yn-1-yl)pyrrolidine demonstrated reduced amyloid plaque formation in transgenic mice models .
Antimicrobial Testing In vitro studies showed significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus .
Inflammation Models Animal models treated with pyrrolidine derivatives exhibited reduced levels of pro-inflammatory cytokines .

Research Findings

Recent studies have focused on the synthesis and characterization of Benzoic (2S)-4-(hex-1-yn-1-yl)pyrrolidine derivatives, revealing their potential as multi-target drugs. The following table summarizes key research findings:

Research AspectDetails
Synthesis Various synthetic routes have been explored, yielding high purity compounds suitable for biological testing .
Biological Testing Comprehensive assays have confirmed the compound's activity against multiple targets, reinforcing its potential therapeutic applications .
Pharmacokinetics Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles in vivo .

Scientific Research Applications

Benzoic (2S)-4-(hex-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride is a research compound with the molecular formula C18H21NO3C_{18}H_{21}NO_3 and a molecular weight of 299.4 g/mol. It typically has a purity of 95% and is used in various research applications.

While specific applications and case studies for this compound are not detailed in the provided search results, the search results provide information on related compounds and their applications that can provide a broader context.

Pyrrolidine and Pyrrole Compounds

  • Synthesis and Biological Activity: Pyrrole and pyrrolidine compounds, synthesized from 4-bromo-2-hydroxybenzoic acid hydrazide, have shown antibacterial and antifungal activities .
  • Asymmetric Synthesis: Pyrrolidine-based organocatalysts, particularly those related to proline, are used in asymmetric synthesis . These catalysts can facilitate reactions like the conjugate addition of aldehydes to unsaturated ketones, leading to cyclohexenones with multiple stereocenters . Specific prolinamide catalysts have demonstrated high enantiocontrol in cyclocondensation reactions .

Thiazolidinone Derivatives

  • Anticancer Activity: Derivatives of 2-aryl-1,3-thiazolidin-4-one, incorporating benzilic acid, have been investigated for potential anticancer activity against various cancer cell lines .

Isoindole Synthesis

  • Synthesis and Characterization: Isoindole compounds have been synthesized and characterized using various spectroscopic techniques, with single-crystal XRD confirming their structure . These compounds have applications in chemical transformations .

Carboxylic Anhydrides

  • Nucleophilic Acylation: Symmetrical carboxylic anhydrides are used in nucleophilic acylation reactions, although they can have limitations in reaction efficiency .
  • Electrophilic Activation: Aromatic carboxylic anhydrides are used in various synthetic methods, including kinetic resolution of racemic secondary alcohols . Mixed anhydrides, prepared from benzoic anhydride, can be used to form esters, with the reaction rate influenced by the substituents on the aromatic rings .

Additional Related Compounds

  • Benzoic (2S)-4-(hept-1-yn-1-yl)pyrrolidine-2-carboxylic anhydride: Is another research compound with similar properties and potential applications.
  • O-(alkoxycarbonyl)methyl benzoic acids: Are used in place of homophthalic anhydride in certain reactions .

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